trans-4-Methoxypyrrolidin-3-ol hydrochloride
Overview
Description
trans-4-Methoxypyrrolidin-3-ol hydrochloride: is a chemical compound with the molecular formula C5H11NO2·HCl. It is a white to yellow solid that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxypyrrolidin-3-ol hydrochloride involves the epoxide ring opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, followed by methylation under basic conditions and de-protection to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories using the synthetic route mentioned above.
Chemical Reactions Analysis
Types of Reactions: trans-4-Methoxypyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield other derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
trans-4-Methoxypyrrolidin-3-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of trans-4-Methoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
- trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
- trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Comparison: trans-4-Methoxypyrrolidin-3-ol hydrochloride is unique due to its specific methoxy group at the 4-position of the pyrrolidine ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. For example, the presence of a methoxy group can affect the compound’s ability to participate in hydrogen bonding and other interactions, potentially leading to different biological effects .
Properties
IUPAC Name |
(3S,4S)-4-methoxypyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFNYDVGSRXSM-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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